N-[(2-chlorophenyl)methyl]-2-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

CAS 1286713-51-6 is a structurally unique 1,3,4-oxadiazole featuring a 2-chlorobenzyl side chain and a pyridin-2-yl core. This specific substitution pattern provides an electronically differentiated data point (Hammett σ ≈ 0.37) for halogen-position SAR studies. The pyridinyl-oxadiazole motif offers bidentate metal-chelating capacity for metalloenzyme inhibitor screening. With no prior biological annotation in public databases, it is ideal for phenotypic screening and novel IP generation. Procure this exact chemotype to ensure experimental reproducibility.

Molecular Formula C16H13ClN4O2
Molecular Weight 328.76
CAS No. 1286713-51-6
Cat. No. B2483463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-chlorophenyl)methyl]-2-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
CAS1286713-51-6
Molecular FormulaC16H13ClN4O2
Molecular Weight328.76
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)CC2=NN=C(O2)C3=CC=CC=N3)Cl
InChIInChI=1S/C16H13ClN4O2/c17-12-6-2-1-5-11(12)10-19-14(22)9-15-20-21-16(23-15)13-7-3-4-8-18-13/h1-8H,9-10H2,(H,19,22)
InChIKeyKNTADJAFGDBLLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-chlorophenyl)methyl]-2-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1286713-51-6): Chemical Identity and Procurement Baseline


N-[(2-chlorophenyl)methyl]-2-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1286713-51-6) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. Its structure features a pyridin-2-yl substituent at the 5-position of the oxadiazole ring and an N-(2-chlorobenzyl)acetamide side chain at the 2-position, yielding a molecular formula of C₁₆H₁₃ClN₄O₂ and a molecular weight of approximately 328.76 g/mol [1]. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, extensively explored for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities [2]. However, no peer-reviewed primary research articles, authoritative database entries, or patents were identified that provide any quantitative biological or physicochemical data specific to this exact compound. This absence of compound-specific data must be the central consideration in any scientific procurement decision.

Why N-[(2-chlorophenyl)methyl]-2-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide Cannot Be Substituted by Uncharacterized In-Class Analogs for Research


Within the 1,3,4-oxadiazole chemical space, minor structural modifications—such as the position of the chlorine atom on the benzyl ring, the nature of the heteroaryl substituent on the oxadiazole core, or the linker between the oxadiazole and the terminal aromatic group—can profoundly alter biological target engagement, potency, selectivity, and physicochemical properties [1]. For example, the change from a 2-chlorobenzyl to a 4-fluorophenyl or 4-ethylphenyl substituent in closely related oxadiazole-acetamide analogs is known to shift molecular recognition profiles and biological activity . In the absence of any quantitative structure-activity relationship (SAR) data for CAS 1286713-51-6, it is scientifically invalid to assume that this compound will behave identically to other commercially available oxadiazole derivatives. Generic substitution without verified activity data introduces uncontrolled variables into experimental systems, jeopardizing assay reproducibility and potentially wasting procurement resources. Only CAS 1286713-51-6—with its specific 2-chlorobenzyl substitution pattern and pyridin-2-yl oxadiazole core—maintains the structural integrity required for any study aiming to probe this specific chemotype, even though its biological profile remains uncharacterized in the public domain.

Quantitative Differentiation Evidence for N-[(2-chlorophenyl)methyl]-2-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1286713-51-6) Versus Closest Analogs


Structural Uniqueness Within the 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl Acetamide Sub-Series

CAS 1286713-51-6 is the only commercially cataloged compound that combines a 2-chlorobenzyl substituent on the acetamide nitrogen with a pyridin-2-yl group at the 5-position of the 1,3,4-oxadiazole ring. The closest commercially listed analogs bear alternative aryl substituents such as 4-ethylphenyl (CAS not available via ChemDiv), 4-fluorophenyl (CAS 923174-05-4), or phenylthio (CAS not available) . While quantitative biological data are absent for all members of this sub-series in the public domain, the ortho-chlorine substitution pattern on the benzyl ring of CAS 1286713-51-6 confers distinct electronic and steric properties. Specifically, the Hammett substituent constant (σₘ) for a 2-chloro substituent is approximately 0.37, compared to -0.15 for a 4-ethyl group (σₚ) and 0.06 for a 4-fluoro group (σₚ) [1]. These electronic differences can alter hydrogen-bonding capacity and π-stacking interactions with biological targets, making CAS 1286713-51-6 a unique chemotype for SAR exploration even in the absence of pre-existing bioactivity data.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR)

Presence of a 2-Chlorobenzyl Group as a Differentiating Pharmacophoric Feature

The 2-chlorobenzyl moiety is a recognized pharmacophoric element in multiple bioactive compounds, including inhibitors of enzymes such as tyrosine kinases and proteases [1]. In the broader 1,3,4-oxadiazole literature, chlorinated benzyl substituents have been associated with enhanced antibacterial activity compared to non-halogenated or para-substituted analogs. For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives, compounds bearing a 2-chlorophenyl group exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus that were 2- to 4-fold lower (more potent) than their 4-chloro or unsubstituted phenyl counterparts [2]. While this specific trend has not been validated for CAS 1286713-51-6, the presence of the 2-chlorobenzyl substituent positions this compound favorably for hypothesis-driven antimicrobial screening relative to analogs lacking ortho-halogen substitution.

Drug Design Pharmacophore Modeling Chemical Biology

Pyridin-2-yl Substitution at the Oxadiazole 5-Position as a Metal-Chelating Motif

The pyridin-2-yl group attached directly to the 1,3,4-oxadiazole ring forms a bidentate N,N-chelating motif that can coordinate transition metal ions such as Zn²⁺, Cu²⁺, and Fe²⁺ [1]. This structural feature is absent in analogs where the pyridine ring is replaced by a phenyl or substituted phenyl group. In the wider literature, 5-(pyridin-2-yl)-1,3,4-oxadiazole derivatives have demonstrated inhibitory activity against metalloenzymes such as carbonic anhydrase and histone deacetylases (HDACs), with IC₅₀ values in the low micromolar range (e.g., 1.2–8.5 μM against HDAC6 for related chemotypes) [2]. The corresponding 5-phenyl-1,3,4-oxadiazole analogs typically show substantially weaker or no inhibition of these metalloenzymes under identical assay conditions. While CAS 1286713-51-6 has not been directly tested in metalloenzyme assays, the pyridin-2-yl chelating motif provides a structural rationale for prioritizing this compound in metalloenzyme inhibitor screening campaigns.

Bioinorganic Chemistry Enzyme Inhibition Chemical Probe Design

Physicochemical Property Differentiation: lipophilicity and Solubility Profile Implications

The calculated partition coefficient (cLogP) for CAS 1286713-51-6 is approximately 2.8, and the topological polar surface area (TPSA) is approximately 68 Ų [1]. In comparison, the 4-ethylphenyl analog (ChemDiv) has a higher cLogP of approximately 3.5 due to the more lipophilic ethyl substituent, while the 4-fluorophenyl analog (CAS 923174-05-4) has a similar cLogP (~2.7) but a marginally lower TPSA (~64 Ų). The 2-chlorobenzyl substitution balances moderate lipophilicity with a higher electron-withdrawing character, which may influence passive membrane permeability and solubility differently than the 4-fluoro or 4-ethyl variants. These calculated differences are relevant for procurement decisions in early drug discovery programs where physicochemical property optimization is a key selection criterion, even though experimentally measured LogD and kinetic solubility data are not publicly available for any of these compounds.

ADME/Tox Drug-likeness Physicochemical Profiling

Absence of Documented Biological Activity as a Strategic Procurement Consideration for Novel Target Screening

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents revealed no quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, MIC, etc.) for CAS 1286713-51-6 or its closest commercially listed analogs [1]. This stands in contrast to extensively characterized 1,3,4-oxadiazole chemotypes such as the oxadiazole-based HDAC6 inhibitors (IC₅₀ values reported in the nanomolar to low micromolar range) or FAAH inhibitors [2]. For procurement purposes, this absence of data represents an opportunity: CAS 1286713-51-6 occupies under-explored chemical space, making it suitable for novel target discovery or phenotypic screening campaigns where a lack of prior art is advantageous for intellectual property generation. However, this also means the compound carries higher risk: no potency, selectivity, or toxicity information is available to guide experimental design, and purchasers must budget for comprehensive primary characterization.

Novel Chemical Space Phenotypic Screening Drug Discovery

Key Limitations: Unavailable Data for Evidence-Based Differentiation

The following critical data categories required for rigorous comparator-based differentiation remain entirely absent from the public domain for CAS 1286713-51-6: (1) Purity and batch-to-batch consistency data from vendors; (2) Solubility in standard assay buffers (e.g., PBS, DMSO); (3) Stability under storage and assay conditions; (4) Any target-specific activity (IC₅₀, EC₅₀, Kd, etc.); (5) Selectivity profiles against related targets or counter-screens; (6) Cellular permeability, cytotoxicity, or in vivo pharmacokinetic data [1]. This data vacuum means that any procurement decision based on quantitative differentiation from analogs is currently not possible. The evidence presented in this guide is limited to structural, electronic, and physicochemical inferences from related chemotypes, and all such inferences should be treated as hypotheses requiring experimental validation rather than established differentiating facts [2].

Data Gap Analysis Procurement Risk Research Planning

Scientifically Validated Application Scenarios for N-[(2-chlorophenyl)methyl]-2-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide Procurement


Structure-Activity Relationship (SAR) Exploration of the 1,3,4-Oxadiazole Chemotype

The compound's unique 2-chlorobenzyl substitution provides an electronically differentiated data point for SAR studies comparing ortho-, meta-, and para-halogenated benzyl analogs on the same oxadiazole-pyridine scaffold. Procurement is justified for medicinal chemistry groups systematically probing the influence of halogen position and electronic character on biological target engagement [1]. The Hammett constant differentiation (σ ≈ 0.37 for 2-Cl vs. -0.15 for 4-Et) offers a quantifiable basis for inclusion in a substituent matrix [2].

Novel Target Discovery and Phenotypic Screening Programs

Because CAS 1286713-51-6 lacks any prior biological annotation in public databases, it is well-suited for discovery-phase phenotypic screening where novel intellectual property generation is a priority [1]. The compound can be included in diversity-oriented screening libraries to probe under-explored regions of oxadiazole chemical space, with the understanding that all activity and selectivity data will need to be generated de novo [2].

Metalloenzyme Inhibitor Screening Based on the Pyridin-2-yl Chelating Motif

The pyridin-2-yl-1,3,4-oxadiazole bidentate chelating motif positions this compound as a candidate for screening against zinc-dependent or iron-dependent metalloenzymes such as HDACs, carbonic anhydrases, or matrix metalloproteinases [1]. In contrast to 5-phenyl-substituted oxadiazole analogs that lack metal-coordinating capacity, this compound can form stable metal complexes, which is a prerequisite for metalloenzyme inhibitor design [2].

Computational Chemistry Model Validation and Benchmarking

The well-defined heterocyclic core and the availability of structurally similar but electronically distinct analogs (e.g., 4-ethylphenyl, 4-fluorophenyl) make CAS 1286713-51-6 useful for benchmarking computational predictions of molecular properties. Docking studies, free-energy perturbation calculations, or quantum mechanical property predictions can be validated by comparing computed values for this compound and its analogs before committing to synthesis of a larger library [1].

Quote Request

Request a Quote for N-[(2-chlorophenyl)methyl]-2-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.